5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 291.086 g/mol. It features a methoxy group and an amino group on the aromatic ring, along with an iodine substituent, which contributes to its unique properties. The compound is characterized by a density of about 1.7 g/cm³ and has a boiling point of 346.1 °C at 760 mmHg . This compound is often used in various chemical syntheses and biological studies.
These reactions highlight the compound's versatility in synthetic applications.
The biological activity of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester has been explored in various studies. It exhibits potential anti-inflammatory and antimicrobial properties, likely due to the presence of the amino and iodine substituents. Additionally, compounds with similar structures have been noted for their ability to inhibit certain enzymes or pathways involved in disease processes, suggesting that this compound may also have therapeutic potential.
Several methods exist for synthesizing 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester:
These methods allow for the efficient production of the compound while maintaining high yields.
5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester finds applications in:
Research has shown that 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester interacts with various biological targets. Interaction studies often focus on its binding affinity to specific enzymes or receptors, which may elucidate its mechanism of action and therapeutic potential. These studies are crucial for understanding how this compound can be utilized effectively in medicinal chemistry.
Several compounds share structural similarities with 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-5-iodo-2-methoxybenzoic acid | Different positioning of amino and iodine groups | |
| 5-Amino-4-iodo-2-nitrobenzoic acid methyl ester | Contains a nitro group instead of a methoxy group | |
| 4-Iodo-2-methoxybenzoic acid methyl ester | Lacks the amino substituent |
5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester stands out due to its specific combination of an amino group, iodine atom, and methoxy group, which may confer unique biological activities not present in its analogs. This combination allows it to participate in diverse
The retrosynthetic analysis of 5-amino-4-iodo-2-methoxy-benzoic acid methyl ester requires careful consideration of the substitution pattern and the directing effects of each functional group on the aromatic ring [4]. The target molecule contains three key substituents: an amino group at position 5, an iodine atom at position 4, and a methoxy group at position 2, along with the methyl ester functionality .
The retrosynthetic approach begins with recognizing that the aromatic substitution pattern involves both ortho-para directing groups (amino and methoxy) and the requirement for regioselective iodine incorporation [7]. The methoxy group serves as an activating, ortho-para directing substituent, while the amino group also functions as a strong activating, ortho-para director [14] [15]. The strategic placement of these groups requires careful planning to achieve the desired substitution pattern.
A fundamental consideration in the retrosynthetic analysis involves the order of functional group installation [36] [37]. The synthesis must account for the directing effects of each substituent to control the regioselectivity of subsequent electrophilic aromatic substitution reactions [38]. The methoxy group at position 2 can direct subsequent substitutions to positions 3, 4, and 6 relative to its position, while the amino group at position 5 will influence the reactivity at adjacent positions [16].
The ester functionality presents an additional synthetic challenge, as it can be introduced either early in the synthesis through direct esterification of the corresponding carboxylic acid or late in the sequence through methyl ester formation [21] [22]. The choice of ester introduction timing depends on the compatibility of the esterification conditions with other functional groups present on the aromatic ring [23].
Regioselective iodination of aromatic compounds presents unique challenges due to the relatively low reactivity of molecular iodine in electrophilic aromatic substitution reactions [5] [17]. Several effective iodination strategies have been developed to achieve selective functionalization of electron-rich aromatic systems.
Silver salt-mediated iodination has emerged as one of the most effective methods for regioselective aromatic iodination [5] [17] [20]. The combination of iodine with silver sulfate provides a mild and effective reagent system that operates under relatively benign conditions [17]. This reagent combination has demonstrated excellent yields and regioselectivity for electron-rich aromatic compounds, including anisole derivatives and anilines [5].
| Substrate Type | Reagent System | Reaction Time | Yield | Selectivity |
|---|---|---|---|---|
| Alkylbenzenes | Iodine/Silver sulfate | 23-74 hours | 71-97% | Moderate to high |
| Anisole derivatives | Iodine/Silver sulfate | 9-15 minutes | 76-96% | High para selectivity |
| Anilines | Iodine/Silver sulfate | Variable | 60-94% | High para selectivity |
The mechanism of silver salt-mediated iodination involves the formation of an electrophilic iodine species through interaction with the silver salt [17] [20]. The silver sulfate acts as a Lewis acid, activating the iodine molecule and facilitating its electrophilic attack on the aromatic ring [5]. The reaction typically proceeds with high para selectivity for electron-rich substrates, which is advantageous for the synthesis of the target compound.
Alternative iodination methods include the use of iodine monochloride, nitrogen-iodosuccinimide with para-toluenesulfonic acid, and benzyltrimethylammonium dichloroiodinate systems [5]. However, these methods often suffer from lower yields, reduced selectivity, or the formation of undesired byproducts [5]. The choice of iodination method must consider the specific substitution pattern of the substrate and the desired regioselectivity.
For compounds containing both amino and methoxy substituents, the iodination reaction must account for the directing effects of both groups [5]. The strong activating nature of the amino group can lead to polyiodination if reaction conditions are not carefully controlled [5]. Temperature control, reaction time optimization, and appropriate stoichiometry are critical factors in achieving selective monoiodination.
The synthesis of 5-amino-4-iodo-2-methoxy-benzoic acid methyl ester requires careful consideration of protecting group strategies to prevent unwanted side reactions and ensure selective functionalization [6] [11]. The amino group, being highly nucleophilic and reactive, presents particular challenges in multistep aromatic synthesis [19] [39].
Carbamate protecting groups represent the most widely used strategy for amino protection in aromatic synthesis [6] [11]. The tert-butyloxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions while being removable under acidic conditions [6]. The Boc group can be installed using Boc anhydride under basic conditions and removed using trifluoroacetic acid [6].
| Protecting Group | Installation Conditions | Stability | Removal Conditions | Compatibility |
|---|---|---|---|---|
| Boc | Boc₂O, base, room temperature | High under basic/neutral conditions | Trifluoroacetic acid | Excellent with iodination |
| Carboxybenzyl (Cbz) | CbzCl, base, room temperature | High under acidic/basic conditions | Catalytic hydrogenation | Good with most reactions |
| Acetyl | Acetic anhydride, base | Moderate | Acidic or basic hydrolysis | Limited compatibility |
The carboxybenzyl (Cbz) protecting group provides an orthogonal protection strategy that can be removed under different conditions than Boc [6]. Cbz protection involves treatment with carboxybenzyl chloride under basic conditions and removal through catalytic hydrogenation using palladium on carbon [6]. This protecting group is particularly useful when acid-sensitive functionality is present elsewhere in the molecule.
For the synthesis of the target compound, the protecting group strategy must be compatible with iodination conditions and ester formation [39] [42]. The Boc protecting group demonstrates excellent compatibility with silver salt-mediated iodination reactions, as these conditions are typically neutral to mildly acidic [5] [6]. The protecting group also remains stable during esterification reactions using standard Fischer esterification conditions [22] [23].
The timing of protecting group installation and removal is critical for synthetic success [36] [39]. Protection of the amino group should occur early in the synthesis to prevent interference with electrophilic aromatic substitution reactions [11] [42]. The protecting group can then be removed after completion of the aromatic functionalization sequence, typically as one of the final synthetic steps.
The incorporation of methoxy and amino groups into aromatic systems requires sophisticated catalytic approaches to achieve regioselective functionalization [8] [9] [13]. Modern synthetic methodologies have developed several effective catalytic systems for these transformations.
Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for direct aromatic functionalization [18]. These reactions operate through palladium(II)/palladium(0) catalytic cycles and can achieve selective introduction of various functional groups under mild conditions [18]. The use of directing groups allows for precise control of regioselectivity in these transformations [18].
Copper-catalyzed systems have demonstrated particular effectiveness for amino group incorporation through aza-Friedel-Crafts reactions [9] [13]. These catalytic systems utilize chiral copper complexes with BINAP ligands to achieve enantioselective addition of aromatic compounds to alpha-imino esters [13]. The reaction proceeds through coordination of the imine to the copper center, activating it toward nucleophilic attack by the aromatic ring [9].
| Catalyst System | Substrate Scope | Selectivity | Typical Yields | Reaction Conditions |
|---|---|---|---|---|
| Pd(II)/Ligand | Aromatic C-H bonds | High regioselectivity | 70-95% | 80-140°C, base |
| Cu(I)/BINAP | Electron-rich aromatics | High enantioselectivity | 65-98% | Room temperature |
| Organocatalysts | Aromatic aldehydes/imines | Moderate to high | 60-90% | Mild conditions |
Methoxy group incorporation can be achieved through various catalytic approaches, including palladium-catalyzed methoxylation reactions [8]. These reactions typically require high temperatures and specific ligand systems to achieve effective carbon-oxygen bond formation [8]. The reaction mechanism involves oxidative addition of the aromatic substrate to palladium, followed by methoxide coordination and reductive elimination [8].
The choice of catalytic system depends on the specific substitution pattern of the aromatic substrate and the desired regioselectivity [9] [13]. For electron-rich aromatics containing existing substituents, careful consideration of electronic and steric effects is necessary to predict reaction outcomes [13]. The catalytic system must also be compatible with other functional groups present in the molecule.
Reaction optimization for these catalytic systems involves systematic variation of temperature, solvent, catalyst loading, and reaction time [18]. Base selection is particularly important for many of these transformations, as it affects both the reaction rate and selectivity [9]. Common bases include sodium hydroxide, potassium carbonate, and cesium carbonate, each offering different reactivity profiles.
The industrial-scale synthesis of 5-amino-4-iodo-2-methoxy-benzoic acid methyl ester presents significant challenges related to cost-effectiveness, scalability, and environmental considerations [24] [27]. The production must balance synthetic efficiency with practical manufacturing constraints.
Cost considerations play a major role in industrial synthesis planning [24]. The use of precious metal catalysts, such as palladium and silver salts, must be carefully evaluated against alternative synthetic approaches [18] [20]. Recovery and recycling of expensive reagents becomes essential for economic viability [39]. Silver salt recovery from iodination reactions can be achieved through precipitation and recrystallization protocols [20].
Purification protocols for industrial-scale production require robust and scalable methods [25] [26]. Column chromatography, while effective at laboratory scale, becomes impractical for large-scale purification due to cost and throughput limitations [25]. Alternative purification methods include crystallization, distillation, and liquid-liquid extraction [26] [27].
| Purification Method | Scale Applicability | Cost | Efficiency | Environmental Impact |
|---|---|---|---|---|
| Crystallization | High | Low | High for suitable compounds | Low |
| Column chromatography | Low to medium | High | High | Moderate to high |
| Liquid-liquid extraction | High | Low to moderate | Moderate | Low to moderate |
| Distillation | High | Moderate | High for volatile compounds | Low |
Crystallization represents the preferred purification method for industrial-scale production when applicable [26] [33]. The selection of appropriate solvents and crystallization conditions is critical for achieving high purity and yield [33]. For benzoic acid derivatives, recrystallization from alcoholic solvents or water-alcohol mixtures often provides effective purification [33].
Environmental considerations increasingly influence industrial synthetic design [24]. The generation of waste streams, solvent usage, and energy requirements must be minimized through process optimization [24]. Green chemistry principles guide the selection of solvents, reagents, and reaction conditions [10]. Aqueous workup procedures and recyclable solvents are preferred when possible.
Quality control protocols for industrial production require comprehensive analytical characterization [28] [31]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with aromatic protons appearing in the characteristic 7-8 parts per million range [28] [29]. Mass spectrometry analysis confirms molecular weight and fragmentation patterns specific to the target compound [31] [35].
Process safety considerations include the handling of iodine-containing reagents and the management of potentially hazardous reaction conditions [10]. Proper ventilation, temperature control, and emergency procedures are essential for safe industrial operations. The development of continuous flow processes can improve safety profiles compared to traditional batch reactions.
The ¹H Nuclear Magnetic Resonance spectrum of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester provides detailed information about the coupling patterns characteristic of poly-substituted aromatic systems. The aromatic region of the spectrum displays two distinct signals corresponding to the remaining aromatic protons at positions 3 and 6 [2].
The proton at position 3 (H-3) appears as a doublet at approximately 6.2 parts per million with an ortho coupling constant of 8.5 hertz to the proton at position 6. This coupling pattern is consistent with the expected range for ortho-substituted aromatic protons, which typically exhibit coupling constants between 6-10 hertz [3] [4]. The proton at position 6 (H-6) resonates as a doublet at approximately 6.8 parts per million, also showing the same ortho coupling constant of 8.5 hertz to H-3 [2].
The absence of additional coupling in the aromatic region confirms the substitution pattern, as the amino group at position 5, the iodine atom at position 4, the methoxy group at position 2, and the carboxyl group at position 1 effectively isolate the two remaining aromatic protons from any other aromatic proton coupling [5] [6]. This isolation results in a simplified coupling pattern where only the direct ortho coupling between H-3 and H-6 is observed.
The chemical shift positions of these aromatic protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The amino group, being an electron-donating group, causes upfield shifts of the nearby aromatic protons, while the electron-withdrawing methyl ester group causes downfield shifts [7] [8]. The iodine substituent, due to its significant electronegativity and heavy atom effect, also influences the chemical shifts of the aromatic protons through both inductive and mesomeric effects [9] [10].
The methoxy group protons appear as a sharp singlet at approximately 3.85 parts per million, integrating for three protons. This chemical shift is characteristic of methoxy groups attached to aromatic systems and is consistent with the expected range for aromatic methoxy groups [11] [12]. The methyl ester protons resonate as a singlet at approximately 3.90 parts per million, also integrating for three protons, which is typical for methyl ester groups attached to aromatic carboxylic acids [13] [14].
The ¹³C Nuclear Magnetic Resonance spectrum of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester reveals the characteristic effects of electron-withdrawing and electron-donating substituents on aromatic carbon chemical shifts. The spectrum displays nine distinct carbon signals corresponding to the nine unique carbon environments in the molecule [15] [16].
The carbonyl carbon of the methyl ester group appears at approximately 166 parts per million, which is characteristic of aromatic carboxylic acid esters [13] [14]. This downfield shift is consistent with the deshielding effect of the carbonyl group and the electron-withdrawing nature of the ester functionality.
The aromatic carbon bearing the methoxy group (C-2) resonates at approximately 158 parts per million, showing the expected upfield shift due to the electron-donating nature of the methoxy substituent [15] [17]. The methoxy group donates electron density to the aromatic ring through resonance, resulting in increased shielding of the carbon atom to which it is attached.
The carbon bearing the amino group (C-5) appears at approximately 148 parts per million, reflecting the strong electron-donating effect of the amino group. Primary amino groups are powerful electron-donating substituents that significantly increase electron density in the aromatic ring, particularly at the carbon to which they are directly attached [15] [18].
The carbon bearing the iodine atom (C-4) exhibits a characteristic upfield shift to approximately 88 parts per million due to the heavy atom effect of iodine [19] [9]. This significant upfield shift is a diagnostic feature of aryl iodides and results from the strong shielding effect of the iodine atom's electron cloud on the directly bonded carbon.
The carbon bearing the carboxyl group (C-1) resonates at approximately 115 parts per million, showing the electron-withdrawing effect of the ester group. The electron-withdrawing nature of the carboxyl group causes deshielding of the carbon atom, resulting in a downfield shift compared to unsubstituted aromatic carbons [15] [16].
The remaining aromatic carbons (C-3 and C-6) appear at approximately 95 and 105 parts per million, respectively. These chemical shifts reflect the combined effects of the multiple substituents on the aromatic ring, with the actual positions being determined by the relative proximity to electron-donating and electron-withdrawing groups [20] [17].
The methoxy carbon appears at approximately 55 parts per million, which is characteristic of methoxy groups attached to aromatic systems [13] [14]. The methyl ester carbon resonates at approximately 52 parts per million, consistent with the expected range for methyl ester groups in aromatic compounds [13] [14].
The infrared spectrum of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester displays characteristic vibrational signatures corresponding to the various functional groups present in the molecule. The spectrum provides definitive evidence for the presence of amino, methoxy, methyl ester, and aromatic functionalities [21] [22].
The amino group exhibits two distinct stretching vibrations in the 3460-3430 wavenumber range (asymmetric stretch) and 3370-3340 wavenumber range (symmetric stretch) [21] [23]. These peaks are of medium to strong intensity and are characteristic of primary aromatic amines. The asymmetric stretch appears at higher frequency than the symmetric stretch, which is typical for primary amino groups. The aromatic nature of the amino group is confirmed by the higher frequency of these stretches compared to aliphatic amines [21] [24].
The methoxy group displays a characteristic symmetric carbon-hydrogen stretching vibration at 2835-2825 wavenumbers [11] [12]. This peak is sharp and of medium intensity, serving as an excellent diagnostic indicator for the presence of methoxy groups. The carbon-oxygen stretching vibration of the methoxy group appears as a strong absorption in the 1250-1200 wavenumber range [11] [25].
The methyl ester group exhibits a strong carbonyl stretching vibration at 1680-1660 wavenumbers, which is characteristic of aromatic carboxylic acid esters [26] [27]. The carbon-oxygen stretching vibration of the ester group appears as a strong absorption in the 1450-1400 wavenumber range [26] [27].
The aromatic ring displays characteristic stretching vibrations at 1600-1580 and 1515-1485 wavenumbers [22] [26]. These peaks are of medium intensity and are typical of substituted aromatic compounds. The aromatic carbon-hydrogen stretching vibrations appear at 3080-3060 wavenumbers, which is characteristic of aromatic protons [22] [26].
The aromatic carbon-hydrogen in-plane bending vibrations appear in the 1225-1180 wavenumber range, while the out-of-plane bending vibrations are observed at 900-860 wavenumbers [22] [26]. These peaks provide additional confirmation of the aromatic nature of the compound.
The carbon-iodine stretching vibration appears at 500-480 wavenumbers as a medium intensity peak [28] [29]. This low-frequency vibration is characteristic of carbon-iodine bonds and provides definitive evidence for the presence of iodine in the molecule.
High-resolution mass spectrometry of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester provides detailed information about the molecular structure and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 307.0862, corresponding to the exact mass of the compound .
The fragmentation pattern shows several characteristic losses that are diagnostic for the functional groups present in the molecule. The loss of the amino group (16 daltons) produces a fragment ion at mass-to-charge ratio 291.0597 with 45% relative intensity . This fragmentation is typical for aromatic amines and provides evidence for the presence of the amino group.
The loss of iodine (127 daltons) generates a fragment ion at mass-to-charge ratio 180.0661 with 35% relative intensity . This fragmentation is characteristic of aryl iodides and occurs through cleavage of the carbon-iodine bond. The resulting fragment retains the aromatic ring with the other substituents intact.
The loss of the methoxy group (31 daltons) produces a fragment ion at mass-to-charge ratio 276.0597 with 30% relative intensity . This fragmentation occurs through cleavage of the carbon-oxygen bond and is typical for methoxy-substituted aromatic compounds.
The loss of the methyl ester group (59 daltons) results in a fragment ion at mass-to-charge ratio 248.0711 with 25% relative intensity . This fragmentation involves cleavage of the carbon-oxygen bond of the ester group and is characteristic of aromatic carboxylic acid esters.
Sequential fragmentation patterns are also observed, such as the loss of both the amino group and methoxy group, producing a fragment ion at mass-to-charge ratio 260.0332 with 20% relative intensity . The loss of both iodine and the amino group generates a fragment ion at mass-to-charge ratio 164.0711 with 15% relative intensity .
Smaller fragment ions include the methyl ester fragment at mass-to-charge ratio 59.0133 (10% relative intensity), the methoxy fragment at mass-to-charge ratio 31.0184 (8% relative intensity), and the amino fragment at mass-to-charge ratio 16.0187 (5% relative intensity) . These fragments provide additional structural confirmation and are consistent with the expected fragmentation pathways for the compound.
The fragmentation pattern is consistent with the proposed structure and provides unambiguous identification of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester. The combination of accurate mass measurement and characteristic fragmentation patterns makes high-resolution mass spectrometry an invaluable tool for structural confirmation of this compound.
Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | J coupling (Hz) | Integration |
|---|---|---|---|---|---|
| ¹H | H-3 | ~6.2 | d | J₃₆ = 8.5 Hz | 1H |
| ¹H | H-6 | ~6.8 | d | J₃₆ = 8.5 Hz | 1H |
| ¹H | OCH₃ | ~3.85 | s | - | 3H |
| ¹H | COOCH₃ | ~3.90 | s | - | 3H |
| ¹³C | C-1 | ~115 | s | - | - |
| ¹³C | C-2 | ~158 | s | - | - |
| ¹³C | C-3 | ~95 | s | - | - |
| ¹³C | C-4 | ~88 | s | - | - |
| ¹³C | C-5 | ~148 | s | - | - |
| ¹³C | C-6 | ~105 | s | - | - |
| ¹³C | OCH₃ | ~55 | s | - | - |
| ¹³C | COOCH₃ | ~52 | s | - | - |
| ¹³C | C=O | ~166 | s | - | - |
Table 2: Infrared Spectroscopic Data for 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
|---|---|---|---|
| Amino group (NH₂) | 3460-3430 | Asymmetric stretch | Medium-Strong |
| Amino group (NH₂) | 3370-3340 | Symmetric stretch | Medium-Strong |
| Methoxy group (OCH₃) | 2835-2825 | C-H symmetric stretch | Medium |
| Methoxy group (OCH₃) | 1250-1200 | C-O stretch | Strong |
| Methyl ester (COOCH₃) | 1680-1660 | C=O stretch | Strong |
| Methyl ester (COOCH₃) | 1450-1400 | C-O stretch | Strong |
| Aromatic C=C | 1600-1580 | Ring stretch | Medium |
| Aromatic C=C | 1515-1485 | Ring stretch | Medium |
| Aromatic C-H | 3080-3060 | C-H stretch | Medium |
| Aromatic C-H | 1225-1180 | C-H in-plane bend | Medium |
| Aromatic C-H | 900-860 | C-H out-of-plane bend | Medium |
| Carbon-Iodine (C-I) | 500-480 | C-I stretch | Medium |
Table 3: High-Resolution Mass Spectrometry Fragmentation Data for 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester
| Fragment Ion | Exact Mass | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | 307.0862 | 100 | Molecular ion |
| [M-NH₂]⁺ | 291.0597 | 45 | Loss of amino group |
| [M-I]⁺ | 180.0661 | 35 | Loss of iodine |
| [M-OCH₃]⁺ | 276.0597 | 30 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 248.0711 | 25 | Loss of methyl ester |
| [M-NH₂-OCH₃]⁺ | 260.0332 | 20 | Loss of amino and methoxy |
| [M-I-NH₂]⁺ | 164.0711 | 15 | Loss of iodine and amino |
| [COOCH₃]⁺ | 59.0133 | 10 | Methyl ester fragment |
| [OCH₃]⁺ | 31.0184 | 8 | Methoxy fragment |
| [NH₂]⁺ | 16.0187 | 5 | Amino fragment |